Mirabegron o-glucuronide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mirabegron o-glucuronide is a metabolite of Mirabegron . Mirabegron is a sympathomimetic beta-3 adrenergic receptor agonist used to relax the smooth muscle of the bladder in the treatment of urinary frequency and incontinence .
Synthesis Analysis
The synthesis of Mirabegron involves various crystallization methods without using any organic solvents at several temperatures . The process for the preparation of Mirabegron alpha-form crystals has been patented .科学的研究の応用
Metabolic and Cardiovascular Effects : Mirabegron has shown promise in improving obesity-related metabolic diseases by increasing brown adipose tissue (BAT) thermogenesis, white adipose tissue (WAT) lipolysis, and insulin sensitivity. It has been observed to increase BAT metabolic activity, resting energy expenditure, beneficial lipoprotein biomarkers, and insulin sensitivity in humans (O'mara et al., 2020). Mirabegron's cardiovascular safety at therapeutic doses is comparable to antimuscarinic agents, the first-line therapy for OAB, with limited impact on the heart and vasculature (Rosa et al., 2016).
Efficacy in Older Patients : Mirabegron has been effective in reducing incontinence episodes and micturitions in older patients with OAB, offering a well-tolerated alternative to anticholinergic treatments (Wagg et al., 2014).
Safety Profile : Mirabegron is generally well-tolerated with a safety profile better than antimuscarinic drugs. It has a lower incidence of typical antimuscarinic adverse events like dry mouth and constipation (Tyagi et al., 2011).
Pharmacokinetics and Metabolism : The drug is rapidly absorbed, circulates as unchanged form and metabolites in plasma, and is excreted mainly as unchanged form in urine and feces. Key metabolic reactions include amide hydrolysis, glucuronidation, and N-dealkylation or oxidation of the secondary amine (Takusagawa et al., 2012).
Potential Antiobesity Application : There has been interest in mirabegron as a potential antiobesity drug, particularly due to its ability to activate human brown adipose tissue (Hainer, 2016).
Glucose Homeostasis in Obese Humans : Treatment with mirabegron in obese, insulin-resistant humans has shown improvement in glucose tolerance, reduced hemoglobin A1c, and enhanced insulin sensitivity and β-cell function (Finlin et al., 2020).
作用機序
Safety and Hazards
将来の方向性
Mirabegron has been explored for its utility in metabolic disorders due to its potential to increase human brown adipose tissue (BAT) activity, resting energy expenditure (REE), non-esterified fatty acids (NEFA) content, body temperature, heart rate, blood pressure, and blood insulin content . These effects may lead to reductions in blood glucose levels in obese/overweight and diabetic patients . Additionally, the activation of BAT by Mirabegron could represent a novel approach for treating obesity, diabetes, and cardiovascular disease .
特性
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[(1R)-2-[2-[4-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]phenyl]ethylamino]-1-phenylethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N4O8S/c28-27-31-18(14-40-27)12-20(32)30-17-8-6-15(7-9-17)10-11-29-13-19(16-4-2-1-3-5-16)38-26-23(35)21(33)22(34)24(39-26)25(36)37/h1-9,14,19,21-24,26,29,33-35H,10-13H2,(H2,28,31)(H,30,32)(H,36,37)/t19-,21-,22-,23+,24-,26+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKLQDOWMJNKLOR-JBWRIQTRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNCCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](CNCCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N4O8S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1365244-65-0 |
Source
|
Record name | Mirabegron o-glucuronide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1365244650 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MIRABEGRON O-GLUCURONIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GR82L4OOM4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。